(R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride
Overview
Description
®-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a butanoic acid backbone. It is often used in pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3-Amino-4-phenylbutanoic acid.
Fluorination: The phenyl ring is selectively fluorinated at the 3 and 4 positions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride would involve:
Large-Scale Fluorination: Using continuous flow reactors to ensure precise control over the fluorination process.
Purification: Employing techniques such as crystallization or chromatography to purify the product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically affecting the amino group or the phenyl ring.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.
Protein Binding Studies: Used in studies to understand protein-ligand interactions.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and intermediates.
Pharmaceutical Industry: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, while the amino and carboxylic acid groups facilitate interactions with biological macromolecules. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-4-phenylbutanoic acid: Lacks the difluorophenyl group, resulting in different biological activity.
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride: The enantiomer of the compound, which may exhibit different pharmacological properties.
4-(3,4-Difluorophenyl)butanoic acid: Lacks the amino group, affecting its reactivity and biological activity.
Uniqueness
®-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and difluorophenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in scientific research and pharmaceutical development.
Properties
IUPAC Name |
(3R)-3-amino-4-(3,4-difluorophenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXYSJXKMBDHAS-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(CC(=O)O)N)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](CC(=O)O)N)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647461 | |
Record name | (3R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332061-68-4, 269396-58-9 | |
Record name | Benzenebutanoic acid, β-amino-3,4-difluoro-, hydrochloride (1:1), (βR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332061-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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